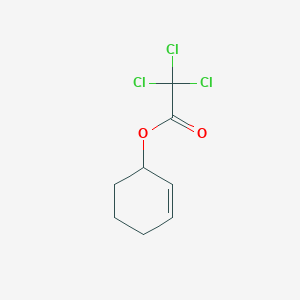
Acetic acid, trichloro-, 2-cyclohexen-1-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, trichloro-, 2-cyclohexen-1-yl ester is an organic compound with the molecular formula C8H9Cl3O2. It is an ester derived from trichloroacetic acid and 2-cyclohexen-1-ol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro-, 2-cyclohexen-1-yl ester typically involves the esterification reaction between trichloroacetic acid and 2-cyclohexen-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves the removal of water to form the ester bond . The general reaction can be represented as follows:
CCl3COOH+C6H10OH→CCl3COOC6H9+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of catalysts, temperature control, and purification steps are crucial to ensure the quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, trichloro-, 2-cyclohexen-1-yl ester undergoes various chemical reactions, including hydrolysis, reduction, and substitution reactions.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield trichloroacetic acid and 2-cyclohexen-1-ol.
Reduction: Reduction reactions can convert the ester into corresponding alcohols and acids.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include trichloroacetic acid, 2-cyclohexen-1-ol, and various substituted esters depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Acetic acid, trichloro-, 2-cyclohexen-1-yl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of acetic acid, trichloro-, 2-cyclohexen-1-yl ester involves its interaction with various molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing trichloroacetic acid and 2-cyclohexen-1-ol. Trichloroacetic acid can further participate in metabolic pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, dichloro-, 2-cyclohexen-1-yl ester
- Acetic acid, monochloro-, 2-cyclohexen-1-yl ester
- Acetic acid, trichloro-, 2-cyclopenten-1-yl ester
Uniqueness
Acetic acid, trichloro-, 2-cyclohexen-1-yl ester is unique due to the presence of three chlorine atoms in the acetic acid moiety, which significantly influences its reactivity and chemical properties. This makes it distinct from other similar esters with fewer chlorine atoms or different cyclic structures .
Propiedades
Número CAS |
66928-68-5 |
|---|---|
Fórmula molecular |
C8H9Cl3O2 |
Peso molecular |
243.5 g/mol |
Nombre IUPAC |
cyclohex-2-en-1-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H9Cl3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 |
Clave InChI |
FCKUQSZKVCGUON-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC(C1)OC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


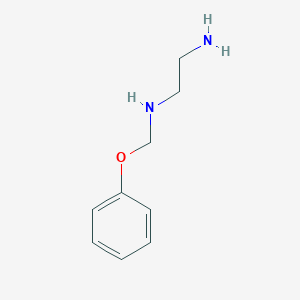

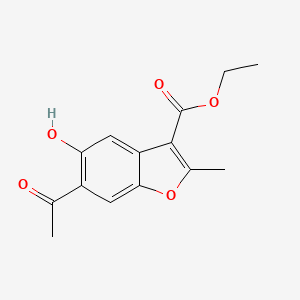
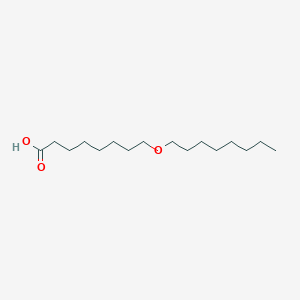

![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)

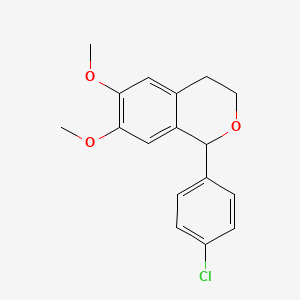
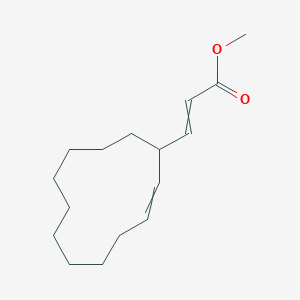

![3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14484629.png)
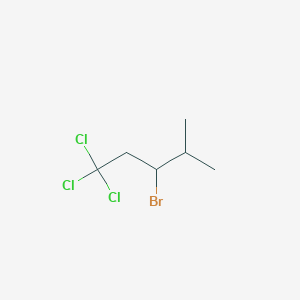
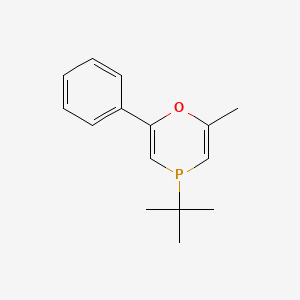
![5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14484643.png)
